N-Acetylphenylalanyllysine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-acetylphenylalanine derivatives, generally involves methods like inert refluxing, utilizing specific reagents like pivaloyl isothiocyanate and aminoacetophenone. These processes are often performed in solvents like dry acetone to yield the desired acetylated products, which are then characterized by spectroscopic methods including 1H-NMR, 13C-NMR, and FT-IR (A. Saeed et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like X-ray crystallography. This analysis can reveal details such as bond lengths, angles, and overall molecular conformation, contributing to the understanding of the compound's chemical behavior and interaction potentials (A. Saeed et al., 2022).
Chemical Reactions and Properties
Chemically, compounds like N-Acetylphenylalanyllysine may engage in various reactions, including hydrolysis and enzymatic transformations. Their reactivity can be influenced by the presence of acetyl groups, which may affect the molecule's stability and reactivity towards other chemicals or enzymes (J. C. Lacey et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be significantly influenced by the acetyl and phenylalanyl groups. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are dictated by the compound's molecular structure. The presence of the acetyl group can impact the electron distribution within the molecule, affecting its chemical reactions, such as susceptibility to hydrolysis or its behavior in synthesis reactions (J. C. Lacey et al., 2005).
Scientific Research Applications
1. Glyphosate Detoxification and Crop Tolerance
N-acetylation is a key detoxification strategy for glyphosate, a widely used herbicide. The enzyme glyphosate N-acetyltransferase (GAT) exhibits this activity. Kinetic improvements through DNA shuffling enhanced the enzyme's efficiency significantly, enabling transgenic organisms like Escherichia coli, Arabidopsis, tobacco, and maize to tolerate glyphosate. This approach offers an alternative strategy for glyphosate use in crops (Castle et al., 2004).
2. Angiotensin I-Converting Enzyme Inhibition
N-Acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is a substrate of the N domain of angiotensin I-converting enzyme (ACE), playing a role in blood pressure regulation and possibly in hematopoietic stem cell regulation. Research on ACE inhibitors like captopril, lisinopril, and fosinoprilat demonstrates their potential in differentiating between AcSDKP and angiotensin I inhibition, suggesting a pathway for novel therapeutic applications in cardiovascular and hematopoietic diseases (Michaud et al., 1997).
3. Affinity Chromatography for Enzyme Purification
N-Acetylated amino acid derivatives, such as N-[1 (S)-carboxy-5-amino-pentyl]-L-phenylalanylglycine, have been used as ligands in the affinity chromatography of enzymes like angiotensin converting enzyme (ACE). This method, involving specific binding and elution processes, allows for the efficient purification of ACE from complex biological samples (Pantoliano et al., 1984).
4. Synthesis and Biological Application Studies
Research on N-acetyl phosphoramidate compounds, including kinetic inhibition parameters and antibacterial activity, has been explored for its potential applications in medicine and biology. This includes studies on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as insecticidal potential against elm leaf beetle and Xanthogaleruca luteola (Gholivand et al., 2021).
5. Antibacterial Activity and Enzyme Inhibition
Diamides inhibiting Bacillus subtilis N-Acetylglucosaminidase LytG demonstrate potential as antibacterial agents. These compounds impact bacterial growth and division, indicating their relevance in developing new strategies to combat bacterial infections (Nayyab et al., 2017).
6. Genetically Encoding N(epsilon)-acetyllysine in Proteins
Techniques for the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins have significant implications for studying the role of this post-translational modification in cellular processes (Neumann et al., 2008).
7. N-Glycomic Analysis and Glycosyl Transferase Inhibitors
N-Glycomic profiling methods have been used to determine the impact of glycosyl transferase inhibitors on glycan production. This is crucial for understanding cell surface glycosylation and its role in various biological systems, including infection and cell interactions (Zhou et al., 2021).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRNUMVGRLMBL-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931667 | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylphenylalanyllysine | |
CAS RN |
14287-21-9 | |
Record name | N-Acetylphenylalanyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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